Home > Products > Screening Compounds P16781 > 2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide
2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide -

2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Catalog Number: EVT-4969584
CAS Number:
Molecular Formula: C19H15F3N4O2
Molecular Weight: 388.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-one

Compound Description: This compound is a cinnamic-pyrrole hybrid investigated for its anti-inflammatory potential through antioxidant and anti-lipoxygenase activity. It showed improved biological activities compared to its pyrrole precursor.

2. 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a novel type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor. It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents without displaying a distinct secondary component observed with other PAMs.

3. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potent and peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It demonstrated significant weight loss efficacy in diet-induced obese mice and displayed a clean off-target profile.

4. 1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This molecule is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist. It highlights the therapeutic potential of targeting CB1R for weight reduction while emphasizing the challenge of avoiding adverse psychiatric effects observed with some CB1R antagonists.

5. N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives

Compound Description: This series of compounds acts as potent and selective inhibitors of MAPK-interacting kinases (Mnks), specifically Mnk2. They exhibit anti-proliferative activity against acute myeloid leukemia (AML) cells by reducing phosphorylated eIF4E levels and inducing apoptosis.

6. 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012) [, , ]

Compound Description: OSU-03012, a celecoxib derivative, acts as a phosphoinositide-dependent protein kinase-1 (PDK1) inhibitor. It prevents the oncogenic transcription factor Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression in basal-like breast cancer cells. Further investigation revealed that OSU-03012 also directly inhibits p21-activated kinase (PAK), highlighting its multi-target activity. [, , ]

7. 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines

Compound Description: This series of compounds was designed as potential antidepressants based on their structural similarity to the anti-tuberculosis agent BM212 and the antidepressant sertraline. One compound, (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine), showed promising in vitro serotonin reuptake inhibition comparable to sertraline.

8. 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones

Compound Description: This group of compounds was designed as HIV-1 entry inhibitors targeting gp41. They effectively inhibited infection by laboratory-adapted and primary HIV-1 strains, blocked HIV-1-mediated cell-cell fusion, and inhibited gp41 six-helix bundle formation. Molecular docking studies revealed crucial interactions with the hydrophobic cavity of HIV-1 gp41.

9. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide [, ]

Compound Description: This compound is nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). Soluble pharmaceutical compositions of amorphous nilotinib or its pharmaceutically acceptable salts were invented using one or more organic acids as solubilizing agents. These formulations increased nilotinib's bioavailability and suppressed the food effect associated with certain nilotinib compositions. [, ]

10. 3-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-2-thioxoimidazolidin-4-one (3FL-M)

Compound Description: 3FL-M is a synthesized compound evaluated for its hepatoprotective effects against diethylnitrosamine (DEN)-induced liver injury in rats. Results showed that 3FL-M normalized liver enzyme and cytokine levels, improving the hepatic architecture damaged by DEN. Molecular modeling suggested significant binding affinities of 3FL-M towards TNF-α and IL-6, indicating its potential as a chemotherapeutic drug-like molecule.

Properties

Product Name

2-[4-(1H-pyrrol-1-yl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

IUPAC Name

1-[(4-pyrrol-1-ylbenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)14-4-3-5-15(12-14)23-18(28)25-24-17(27)13-6-8-16(9-7-13)26-10-1-2-11-26/h1-12H,(H,24,27)(H2,23,25,28)

InChI Key

SXRGWPYCXOKICQ-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.